
(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide is a member of the hydrazide chemical family, which is characterized by the presence of a hydrazide functional group. This group is known for its role in the formation of Schiff bases, which are products of a condensation reaction between a primary amine and an aldehyde or ketone. Although the specific compound is not directly studied in the provided papers, similar compounds with structural analogies have been synthesized and analyzed, providing insights into the potential characteristics of this compound.
Synthesis Analysis
The synthesis of related hydrazide compounds typically involves a condensation reaction between an aldehyde or ketone and a hydrazide. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of the corresponding carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions . This suggests that the synthesis of this compound could potentially be carried out using a similar method with 4-isopropylbenzaldehyde as the aldehyde component.
Molecular Structure Analysis
The molecular structure of hydrazide compounds is often characterized by X-ray diffraction techniques. For example, the crystal structure of (E)-N'-(4-fluorobenzylidene)-3-methoxybenzohydrazide was determined to be almost planar with intermolecular N-H---O hydrogen bonding . Similarly, the dihedral angle between aromatic rings in the structure of 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N'-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide was found to be very small, indicating a nearly planar arrangement . These findings suggest that the molecular structure of this compound may also exhibit planarity and hydrogen bonding interactions.
Chemical Reactions Analysis
Hydrazide compounds are reactive towards various chemical agents and can participate in different chemical reactions. The presence of the hydrazide group allows for the formation of Schiff bases, which are versatile intermediates in organic synthesis. The studies on similar compounds have not detailed extensive chemical reactions beyond the initial synthesis, but it can be inferred that this compound would be amenable to further functionalization through reactions at the hydrazide moiety or the aromatic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazide compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the melting point and solubility of the compound. The vibrational properties of N'-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide were studied using DFT calculations, which showed a good correlation with experimental data . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of this compound.
科学的研究の応用
Spectral Characterization and Crystal Structure
(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide and related compounds have been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. The crystal structures of these compounds are often analyzed to understand their molecular geometry and intermolecular interactions. For instance, a study on a related compound, (E)-N’-(4-fluorobenzylidene)-3-methoxybenzohydrazides, determined its crystal structure using X-ray diffraction and characterized it through elemental analysis, mass, FT-IR, and NMR spectroscopic techniques (Dr. H. Anandalakshmi, Dr. S. Senthilkumar, Ananthi, 2020).
Synthesis and Structural Analysis
The synthesis process of this compound involves specific reactions and conditions. Detailed synthesis and structural analysis, including molecular docking and spectroscopic studies, are essential aspects of its research applications. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) was synthesized and characterized by spectroscopic methods, with its structure confirmed by single-crystal X-ray diffraction (Karrouchi et al., 2021).
Potential in Pharmaceutical Research
These compounds are investigated for their potential in pharmaceutical research, particularly as inhibitors of specific enzymes or as agents in the treatment of various diseases. The inhibitory potential of triazoles derived from 4-methoxybenzoic acid, which includes similar structural elements, has been studied for their effect on cholinesterase enzymes (M. Arfan et al., 2018).
Antitumor and Antimicrobial Potential
Research has also explored the antitumor and antimicrobial potential of compounds structurally related to this compound. A study on Schiff base ligands derived from 4-methoxy benzohydrazide demonstrated selective cytotoxicity against carcinoma cells and effectiveness against various microbial strains (2021).
Xanthine Oxidase Inhibitory Activity
Another area of interest is the potential xanthine oxidase inhibitory activity of hydrazones similar to this compound. Such studies contribute to the understanding of these compounds' roles in treating diseases like gout or hyperuricemia (Yong-jun Han, Xue-Yao Guo, L. Xue, 2022).
作用機序
将来の方向性
特性
IUPAC Name |
4-methoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)15-6-4-14(5-7-15)12-19-20-18(21)16-8-10-17(22-3)11-9-16/h4-13H,1-3H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFJFSXCRVPYAL-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

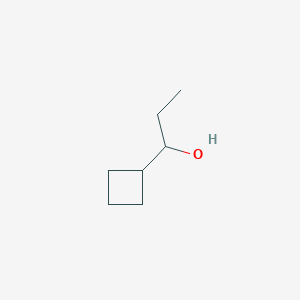
![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)
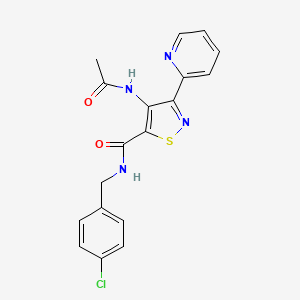
![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)
![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)
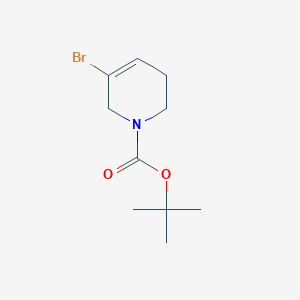
![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2503362.png)
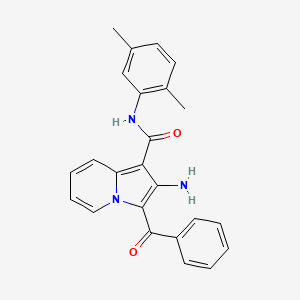
![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)
![(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2503369.png)
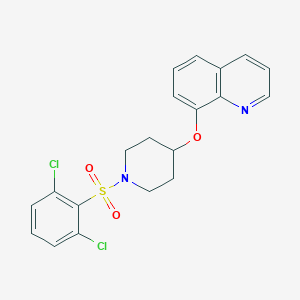
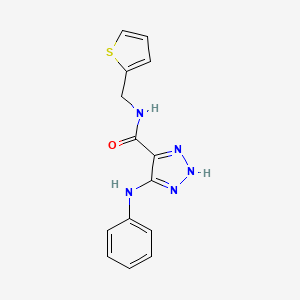
![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)
